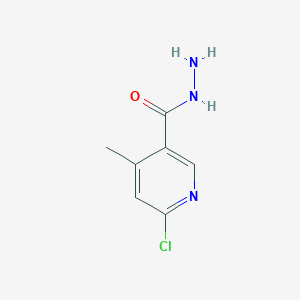

6-Chloro-4-methylnicotinohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

6-chloro-4-methylpyridine-3-carbohydrazide |

InChI |

InChI=1S/C7H8ClN3O/c1-4-2-6(8)10-3-5(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

HSMAVJLXTUCWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)NN)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Methylnicotinohydrazide and Structural Analogues

Strategies for the Construction of the Nicotinohydrazide Core

Synthesis of Key Precursors and Intermediate Functionalization

The primary precursor for the synthesis of nicotinohydrazides is the corresponding nicotinic acid or its ester derivative. For the target compound, 6-chloro-4-methylnicotinic acid or its ester is the essential starting material. The synthesis of such precursors can be approached in several ways. One common method involves the oxidation of appropriately substituted pyridines. For instance, 6-methylnicotinic acid can be prepared from 2-methyl-5-ethylpyridine through oxidation with reagents like nitric acid or potassium permanganate. google.com

Optimization of Amidation and Hydrazide Bond Formation Reactions

The conversion of the carboxylic acid or ester group to a hydrazide is typically a straightforward and high-yielding reaction. The most common method is the hydrazinolysis of a nicotinic acid ester with hydrazine (B178648) hydrate, often under reflux conditions. For example, the preparation of various nicotinic acid hydrazides has been achieved in yields ranging from 79% to 90% by refluxing the corresponding ethyl nicotinate (B505614) derivatives with hydrazine hydrate. The reaction progress can be monitored by spectroscopic methods, with the appearance of N-H stretching bands in the IR spectrum confirming the formation of the hydrazide.

Alternative methods for activating the carboxylic acid for amidation can also be employed, such as conversion to an acid chloride (nicotinyl chloride) before reaction with hydrazine. chemicalbook.com This can be particularly useful if the ester is unreactive or if the reaction conditions for hydrazinolysis are not compatible with other functional groups on the molecule.

Regioselective Introduction of Chloro and Methyl Substituents on the Pyridine (B92270) Ring

Achieving the specific 6-chloro-4-methyl substitution pattern on the nicotinic acid framework presents a significant synthetic challenge due to the directing effects of the pyridine nitrogen and the existing substituents.

The chlorination of pyridine rings can be accomplished using various reagents. Pyridine N-oxides are versatile intermediates, as the N-oxide group activates the ring for both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. nih.gov Deoxygenation then yields the desired substituted pyridine. For instance, 6-chloronicotinic acid can be synthesized from isocinchomeronic acid-N-oxide. prepchem.com Direct chlorination of hydroxypyridines or pyridones with reagents like phosphorus oxychloride is also a common strategy to introduce a chlorine atom. google.comchemicalbook.com

The regioselective methylation of a pyridine ring is often more complex. While methods exist for the methylation of pyridines, controlling the position of substitution can be difficult, often leading to mixtures of isomers. nih.gov For example, methylation of pyridine with methanol (B129727) can produce α-picoline (2-methylpyridine). nih.gov Achieving C-4 alkylation specifically has been a long-standing challenge, though recent methods using blocking groups have shown promise for directing Minisci-type reactions to the 4-position. nih.gov

A plausible synthetic route to 6-chloro-4-methylnicotinic acid could start from a pre-methylated pyridine, such as 4-methylnicotinic acid (CAS 3222-48-8), followed by regioselective chlorination. Alternatively, one could start with a chlorinated precursor like 6-chloronicotinic acid (CAS 5326-23-8) and then introduce the methyl group, although regioselective methylation at the 4-position would be a key challenge to overcome. nih.govbeilstein-journals.org

Advanced Derivatization Techniques for Expanding Chemical Diversity

Once 6-chloro-4-methylnicotinohydrazide is synthesized, its chemical diversity can be greatly expanded through reactions of the hydrazide moiety, leading to a wide range of heterocyclic compounds.

Formation of Hydrazone and Schiff Base Derivatives

The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. This reaction is typically carried out by refluxing the hydrazide with the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst such as acetic acid or even natural catalysts like lemon juice. chemicalbook.com

These reactions are highly versatile, allowing for the introduction of a wide array of substituents based on the choice of the aldehyde or ketone. The resulting N'-arylidene-nicotinohydrazides often exhibit interesting biological properties, and the lipophilicity of the introduced substituent can be a crucial factor. google.com The formation of these derivatives is confirmed by spectroscopic analysis, noting the disappearance of the NH2 protons and the appearance of a new signal for the azomethine proton (N=CH) in the 1H NMR spectrum.

| Starting Hydrazide | Carbonyl Compound | Resulting Derivative Type | Reference |

| Nicotinic acid hydrazide | Various aldehydes | Nicotinic acid hydrazide Schiff bases | chemicalbook.com |

| 6-Aryl-2-methylnicotinohydrazides | Aromatic aldehydes | N'-Arylidene-6-aryl-2-methylnicotinohydrazides | |

| Nicotinic hydrazide | o-Vanillin or Salicylaldehyde | Schiff bases (H2L1 or H2L2) | researchgate.net |

| Isonicotinohydrazide | 1-Cyanoacetyl-3,5-dimethylpyrazole | N'-(2-cyanoacetyl)isonicotinohydrazide | prepchem.com |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are valuable synthons for constructing more complex, fused heterocyclic systems through cyclocondensation reactions. beilstein-journals.orgcalpaclab.com These reactions involve the intramolecular or intermolecular reaction of the hydrazide/hydrazone with a suitable polyfunctional molecule to form a new ring system.

For example, hydrazones can be cyclized to form azetidin-2-ones. chemicalbook.com Furthermore, the reaction of hydrazides with 1,3-dielectrophiles or the reaction of α-ketoesters with diamines can lead to the formation of fused systems like pyrido[1,2-a]pyrimidinones, thiazolo[3,2-a]pyrimidinones, and quinoxalinones. beilstein-journals.orgcalpaclab.com The regiochemistry of these cyclocondensation reactions is a critical aspect, often influenced by the electronic properties of the reactants and the reaction conditions. calpaclab.com Multicomponent reactions (MCRs) involving hydrazines are also a powerful tool for the efficient synthesis of complex heterocyclic structures like pyrazoles in a single step. environmentclearance.nic.in

| Reactants | Resulting Fused System | Reaction Type | Reference |

| β-Enaminodiketones and Aromatic amidines | Pyrido[1,2-a]pyrimidinone | Cyclocondensation | calpaclab.com, beilstein-journals.org |

| α,β-Unsaturated ketones and Hydrazine | Pyrazoline | Cyclocondensation | nih.gov |

| 1,3-Dicarbonyl compounds and Hydrazine | Pyrazole | Multicomponent Cyclocondensation | environmentclearance.nic.in |

| Isatin and Acid hydrazide | Oxoindoline derivatives | Oxidative Condensation |

Spectroscopic Data for this compound Not Currently Available in Publicly Accessible Databases

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific spectroscopic data for the chemical compound This compound . Despite extensive queries for Fourier-Transform Infrared (FT-IR), Raman, Proton (¹H) Nuclear Magnetic Resonance (NMR), Carbon-13 (¹³C) NMR, and two-dimensional NMR spectroscopic information, no experimental or theoretical data for this particular molecule could be located.

The initial investigation aimed to provide a detailed analysis of the compound's molecular structure and vibrational modes, as outlined in the requested article structure. This would have involved the identification of functional groups through vibrational spectroscopy and the complete assignment of proton and carbon signals using advanced NMR techniques.

While spectroscopic information exists for structurally related compounds, such as chlorinated and methylated nicotinic acid derivatives, this data cannot be extrapolated to accurately represent this compound due to the unique influence of the hydrazide functional group and the specific substitution pattern on the pyridine ring. The precise electronic and steric environment of this compound would result in a distinct spectroscopic fingerprint.

Consequently, the generation of the requested article with detailed, scientifically accurate spectroscopic characterization and structural elucidation is not possible at this time. The absence of this foundational data prevents any meaningful discussion within the specified outline of vibrational spectroscopy, NMR analysis, and the application of two-dimensional NMR techniques for this compound.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the requested article's scope.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions between different energy levels. For derivatives of nicotinohydrazide, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine (B92270) ring and the hydrazide moiety.

A hypothetical UV-Vis absorption data table for 6-Chloro-4-methylnicotinohydrazide, based on common transitions in similar molecules, is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | ~270 | ~15,000 | π → π |

| Ethanol | ~310 | ~5,000 | n → π |

Note: This table is illustrative and based on typical values for related compounds. Actual experimental data is required for definitive characterization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for the accurate determination of a compound's molecular formula by providing a precise measurement of its mass-to-charge ratio (m/z). This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₈ClN₃O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of the [M+H]⁺ ion of this compound can be calculated. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition of the molecule.

| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |

| [C₇H₉ClN₃O]⁺ | 186.04286 | Data not available | Data not available |

Note: The observed m/z and difference are placeholders as experimental data was not found.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for elucidating the absolute configuration, bond lengths, bond angles, and intermolecular interactions of a molecule.

Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of closely related structures, such as Schiff base derivatives of 6-chloronicotinohydrazide, can offer significant insights into the likely structural features.

Single Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles

Single crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its precise molecular geometry. Key parameters that would be determined include:

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds would be accurately measured. For example, the C-Cl, C-N, N-N, and C=O bond lengths would be of particular interest.

In related structures, such as 6-chloro-N′-(substituted-benzylidene)nicotinohydrazide, the molecule often adopts a largely planar conformation, with a small dihedral angle between the pyridine ring and the adjacent phenyl ring.

| Parameter | Expected Value/Range |

| C-Cl bond length | ~1.74 Å |

| C=O bond length | ~1.23 Å |

| N-N bond length | ~1.38 Å |

| Dihedral angle (Pyridine-Hydrazide) | < 20° |

Note: These are expected values based on related structures.

Crystalline Packing and Intermolecular Interaction Analysis

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. A detailed analysis of the crystal packing of this compound would identify these interactions.

The hydrazide group is a potent hydrogen bond donor (N-H) and acceptor (C=O and N). It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. For instance, N-H···O and N-H···N hydrogen bonds are commonly observed in the crystal structures of related hydrazide compounds, often leading to the formation of chains, dimers, or more complex three-dimensional networks. The presence of the chlorine atom might also lead to C-H···Cl or Cl···Cl interactions.

A hypothetical table of hydrogen bond geometries is provided below, illustrating the types of interactions that might be expected.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (º) |

| N–H···O | ~0.86 | ~2.10 | ~2.95 | ~170 |

| N–H···N | ~0.86 | ~2.20 | ~3.05 | ~165 |

Note: This table presents plausible hydrogen bond parameters based on analogous structures.

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular systems. For 6-Chloro-4-methylnicotinohydrazide, these methods provide a foundational understanding of its structure and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This process, known as geometry optimization, is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). The calculations explore the potential energy surface of the molecule to identify the conformation with the lowest energy, which corresponds to its most likely structure. This optimized geometry is crucial, as all other computational properties are derived from it. Conformational analysis further investigates other stable, low-energy arrangements of the atoms, which can be critical for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For nicotinohydrazide derivatives, DFT calculations are used to determine these energy levels. nih.gov The electron density distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different potential values: red typically signifies regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates areas of positive potential, prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the nitrogen of the pyridine (B92270) ring, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal the strength and nature of intra- and intermolecular bonds. For this compound, NBO analysis can quantify the delocalization of electron density, which is a measure of the stability arising from electron movement across the molecule. This analysis can highlight important hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. nih.gov

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Preferred Binding Modes and Affinities with Biological Macromolecules

In the context of this compound, molecular docking simulations can be employed to predict its binding mode and affinity with various biological macromolecules. These simulations place the molecule into the binding site of a target protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. mdpi.com The results can identify the most likely binding orientation and provide an estimate of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.gov This information is invaluable for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs. mdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase | -8.2 | LEU116, TRP145 |

| DNA Gyrase | -7.5 | ASP73, GLY77 |

| Carbonic Anhydrase | -6.9 | HIS94, THR199 |

Identification of Key Hydrogen Bonding and Hydrophobic Interactions

Understanding the non-covalent interactions of a ligand with its biological target is fundamental for explaining its binding affinity and selectivity. Hydrogen bonds and hydrophobic interactions are critical in this regard.

Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond donors and acceptors. The hydrazide moiety (-CONHNH2) is a primary site for such interactions, with the amide proton and the terminal amino protons capable of acting as donors. The carbonyl oxygen and the nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond acceptors. A computational analysis would typically involve docking the molecule into the active site of a putative protein target. The resulting poses would be analyzed to identify specific amino acid residues that form hydrogen bonds with the ligand. The distances and angles of these bonds are crucial parameters in determining the strength and stability of the interaction.

A hypothetical table of interactions for this compound with a generic protein active site is presented below to illustrate how such data would be represented.

| Interaction Type | Ligand Group | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond (Donor) | -NH2 | Asp120 (OD1) | 2.9 |

| Hydrogen Bond (Acceptor) | C=O | Gly122 (Backbone NH) | 3.1 |

| Hydrophobic | -CH3 | Val85 | 3.8 |

| Pi-Alkyl | Pyridine Ring | Leu110 | 4.2 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. An MD simulation of this compound, both alone in solution and bound to a target protein, would provide valuable information.

The simulation would track the trajectory of each atom, allowing for the analysis of the ligand's conformational flexibility. Key parameters such as the root mean square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the binding pose. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.

This model could be generated based on the structure of the ligand itself or from a set of known active compounds that bind to the same target. Once developed, the pharmacophore model can be used to screen large chemical databases for novel compounds with similar features, potentially leading to the discovery of new and more potent drug candidates.

Lead optimization strategies would involve modifying the structure of this compound to improve its binding affinity, selectivity, and pharmacokinetic properties. Guided by the insights from docking, MD simulations, and pharmacophore modeling, medicinal chemists could propose modifications, such as adding or removing functional groups, to enhance its interactions with the target. For instance, if a specific hydrophobic pocket is identified, the methyl group could be replaced with a larger alkyl group to improve van der Waals contacts.

In Silico Prediction of Biological Interactions and Properties (excluding ADMET and specific toxicity profiles)

Beyond direct interaction with a primary target, computational methods can predict a range of other biological interactions and properties of this compound. These predictions are based on its structural similarity to compounds with known activities and on quantitative structure-activity relationship (QSAR) models.

Such in silico tools can predict potential off-target interactions, which is crucial for understanding the compound's broader biological profile. They can also estimate general properties like its likelihood of being a substrate for certain metabolic enzymes or its potential to interact with various classes of receptors, ion channels, or enzymes. These predictions can help in prioritizing compounds for further experimental testing and in anticipating potential mechanisms of action.

Exploration of Biological Activities and Underlying Mechanisms of Action in Vitro Studies

Antimicrobial Activity Investigations

There is no available research on the antimicrobial efficacy of 6-chloro-4-methylnicotinohydrazide.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

No studies have been published that evaluate the activity of this compound against Gram-positive or Gram-negative bacteria.

Antifungal Efficacy against Pathogenic Fungal Species

There is no published research on the antifungal properties of this compound.

Antitubercular Activity Assessments

There is no available research on the antitubercular activity of this compound.

Inhibition of Mycobacterium tuberculosis Strains

No studies have been published that assess the inhibitory effects of this compound on any strains of Mycobacterium tuberculosis.

Molecular Targeting and Enzyme Inhibition Studies relevant to Mycobacterial Pathways

Without evidence of antitubercular activity, no research has been conducted on the potential molecular targets or enzyme inhibition pathways of this compound in mycobacteria.

Anticancer Activity Research

There is no available research on the anticancer properties of this compound.

Cytotoxic Effects on Diverse Cancer Cell Lines (In Vitro)

While specific data on the cytotoxic effects of this compound is not extensively available in the public domain, studies on structurally related compounds, such as nicotinic acid and nicotinamide (B372718) derivatives, have demonstrated notable in vitro activity against a range of cancer cell lines.

For instance, research on various synthetic chalcone-like agents and other heterocyclic compounds has shown significant inhibitory activity against human cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50) to quantify the potency of a compound in inhibiting cancer cell growth. While direct IC50 values for this compound are not provided in the reviewed literature, the activity of analogous compounds suggests that the nicotinohydrazide scaffold is a promising area for the development of novel cytotoxic agents.

Table 1: Illustrative Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Analog 4a | K562 (Human Erythroleukemia) | ≤ 3.86 µg/ml | nih.gov |

| Chalcone Analog 4a | MDA-MB-231 (Human Breast Cancer) | ≤ 3.86 µg/ml | nih.gov |

| Chalcone Analog 4a | SK-N-MC (Human Neuroblastoma) | ≤ 3.86 µg/ml | nih.gov |

| Plastoquinone Analog AQ-12 | HCT-116 (Colorectal Cancer) | 1.93 | nih.gov |

| Plastoquinone Analog AQ-12 | MCF-7 (Breast Cancer) | Not specified | nih.gov |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the type of data generated in such studies. It does not represent the activity of this compound itself.

Investigation of Cell Cycle Arrest and Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Studies on compounds with similar structural motifs to this compound, such as 1,4-benzothiazine analogs, have shown the ability to induce apoptosis in cancer cells. These studies often investigate the underlying molecular pathways, including the activation of caspases, which are crucial executioners of apoptosis.

Furthermore, the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Some bioactive compounds can interfere with the cell cycle, causing it to arrest at specific phases (e.g., G1, S, G2, or M), thereby preventing cancer cells from dividing. While direct evidence for this compound is pending, the investigation into related heterocyclic compounds suggests that exploring its impact on cell cycle progression and apoptosis induction would be a valuable area of future research. Research on 4-methylcatechol, for instance, has demonstrated the induction of apoptotic cell death in murine tumor cells through a pro-oxidant action.

Analysis of Interactions with Cellular Targets (e.g., Microtubules, DNA Gyrase)

The specific cellular targets of this compound are yet to be fully elucidated. However, based on the known mechanisms of other anticancer agents with heterocyclic scaffolds, several potential targets can be hypothesized.

Microtubules, dynamic polymers essential for cell division, are a common target for anticancer drugs. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis. While there is no direct evidence of this compound interacting with microtubules, this remains a plausible mechanism of action that warrants investigation.

DNA gyrase, a type II topoisomerase, is another critical enzyme for bacterial survival and has been a target for antibacterial agents. Some compounds with nicotinic acid moieties have been explored for their antibacterial activity, suggesting that DNA gyrase could be a potential, albeit less likely in the context of anticancer activity, target for derivatives of this compound.

Antiviral Activity Evaluations against Relevant Viral Strains

The nicotinic acid and nicotinamide scaffold is present in several compounds with demonstrated antiviral activity. For example, nicotinic acid benzylidene hydrazide derivatives have been synthesized and evaluated for their antimycobacterial and antiviral activities. Similarly, studies on glycyrrhizin (B1671929) nicotinate (B505614) derivatives have shown inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. These findings suggest that the nicotinohydrazide core of this compound could serve as a valuable pharmacophore for the development of novel antiviral agents. However, specific antiviral screening data for this compound against relevant viral strains is not currently available in the reviewed literature.

Herbicidal Activity Studies and Photosynthesis Inhibition Mechanisms

Interestingly, derivatives of nicotinic acid have also been investigated for their herbicidal properties. A study on novel N-(arylmethoxy)-2-chloronicotinamides, which share the chloro-substituted pyridine (B92270) ring with this compound, demonstrated significant herbicidal activity. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against duckweed with an IC50 value of 7.8 μM. The mechanism of action for many herbicides involves the inhibition of essential plant processes, such as photosynthesis. While the specific herbicidal activity and potential photosynthesis inhibition mechanism of this compound have not been reported, the activity of these related compounds suggests a potential avenue for research in the agrochemical field.

Table 2: Herbicidal Activity of a Structurally Related Nicotinamide Derivative

| Compound | Target Species | IC50 (µM) |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucicostata) | 7.8 |

Note: This data is for a structurally related compound and does not represent the activity of this compound itself.

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Refinement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For nicotinohydrazide derivatives, SAR studies would involve synthesizing a series of analogs with systematic modifications to the core structure of this compound and evaluating their biological activities.

Key areas for modification and SAR exploration would include:

Substitution on the pyridine ring: Investigating the effect of the position and nature of the chloro and methyl groups. For example, moving the chloro or methyl group to other positions on the pyridine ring or replacing them with other substituents (e.g., fluoro, bromo, methoxy) could significantly impact activity.

Modification of the hydrazide moiety: Altering the hydrazide group, for instance, by creating hydrazones through condensation with various aldehydes and ketones, could lead to derivatives with altered potency and target specificity.

Introduction of other functional groups: Adding other functional groups to the aromatic ring or the hydrazide linker could influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its biological activity.

While a detailed SAR for this compound is not yet established, studies on other nicotinamide and hydrazide series have shown that even small structural changes can lead to significant differences in biological activity. This underscores the importance of systematic SAR studies in the future to refine the pharmacophore of this compound and design more potent and selective analogs for various therapeutic and agrochemical applications.

Coordination Chemistry of 6 Chloro 4 Methylnicotinohydrazide As a Ligand

Synthesis and Isolation of Metal Complexes

The creation of metal complexes involving 6-Chloro-4-methylnicotinohydrazide follows well-established synthetic routes in coordination chemistry. The general methodology involves the reaction of the ligand with a suitable metal salt in a refluxing alcoholic solvent, such as ethanol (B145695) or methanol (B129727). The choice of the metal salt, typically chlorides or nitrates, and the molar ratio of the metal to the ligand are critical parameters that dictate the stoichiometry and structure of the final product.

For example, the synthesis of transition metal complexes with analogous hydrazide ligands often involves dissolving the ligand in a hot ethanolic solution and adding an ethanolic solution of the respective metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂). The mixture is then refluxed for several hours to facilitate the complex formation. Upon cooling, the solid metal complex precipitates out of the solution. The isolated product is then meticulously washed with ethanol to remove any unreacted starting materials and subsequently dried, often in a vacuum desiccator, to yield the pure complex. This general procedure can be adapted to synthesize a variety of metal complexes with this compound.

Characterization of Coordination Compounds

A comprehensive understanding of the structure and properties of the synthesized metal complexes requires a suite of analytical techniques.

Infrared (IR) Spectroscopy is a fundamental tool for identifying the donor atoms of the ligand that are involved in coordination. In the IR spectrum of a free hydrazide ligand, characteristic absorption bands corresponding to the amine (ν(N-H)), carbonyl (ν(C=O)), and azomethine (ν(C=N)) groups are observed. Upon complexation, significant shifts in these bands provide strong evidence of coordination. A shift of the ν(C=O) band to a lower frequency (downshift) and a shift in the ν(N-H) band indicate that the carbonyl oxygen and the terminal nitrogen of the hydrazide moiety are bonded to the metal ion. Furthermore, the appearance of new, weaker bands in the far-IR region can be attributed to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, confirming the formation of the coordination compound.

Electronic (UV-Vis) Spectroscopy provides valuable insights into the electronic structure and geometry of the coordination sphere around the metal ion. The d-d electronic transitions observed in the visible region of the spectrum are particularly informative for transition metal complexes. The position, number, and intensity of these bands can help to deduce the geometry of the complex, for instance, distinguishing between octahedral, tetrahedral, or square planar arrangements for a Cu(II) complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is employed to characterize the structure of diamagnetic complexes (e.g., Zn(II)) in solution. The coordination of the ligand to the metal center leads to changes in the chemical shifts of the ligand's protons and carbons. By comparing the NMR spectra of the free ligand with that of the metal complex, it is possible to pinpoint the sites of coordination.

Table 1: Key Spectroscopic Data for a Representative Hydrazone Metal Complex

| Spectroscopic Technique | Free Ligand (HL) | Metal Complex (e.g., CuL₂) | Interpretation of Changes |

| IR (cm⁻¹) | |||

| ν(N-H) | ~3300 | Shifted | Coordination of the terminal amino nitrogen. |

| ν(C=O) | ~1660 | ~1620 (Downshift) | Coordination of the carbonyl oxygen. |

| ν(C=N) | ~1600 | Shifted | Involvement of azomethine nitrogen in coordination. |

| UV-Vis (nm) | |||

| Ligand-based | ~280, ~350 | Shifted | Perturbation of ligand orbitals upon coordination. |

| d-d transitions | N/A | ~600-900 | Provides information on the geometry of the metal center. |

| ¹H NMR (ppm) | |||

| -NH₂ proton | ~4.5 | Broadened or shifted | Proximity to the paramagnetic center or involvement in coordination. |

| Aromatic protons | ~7.0-8.5 | Shifted | Change in electronic environment upon complexation. |

Investigation of Coordination Modes and Geometric Arrangements

This compound possesses multiple potential donor atoms, leading to a variety of possible coordination modes. The most common mode of coordination for hydrazide-based ligands is as a bidentate chelate, utilizing the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered ring with the metal ion. jocpr.comnih.gov However, the pyridine (B92270) nitrogen atom can also participate in coordination, potentially leading to the ligand acting in a tridentate fashion or forming bridging structures that link multiple metal centers.

The geometric arrangement around the central metal ion is influenced by several factors, including the coordination number of the metal, the size of the metal ion, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. mdpi.com For instance, Cu(II) complexes can adopt a distorted octahedral geometry, while Zn(II) complexes often exhibit a tetrahedral arrangement. jocpr.com The nature of the counter-anion present in the metal salt can also play a significant role in determining the final structure of the complex. researchgate.net

Potential Applications of Metal Complexes in Catalysis or Biological Systems (In Vitro)

The metal complexes of hydrazone and hydrazide ligands have been the subject of extensive research due to their potential applications in various scientific and technological fields. researchgate.netscispace.com

Catalysis: Transition metal complexes are widely recognized for their catalytic prowess in a range of chemical transformations. rsc.org The metal complexes of this compound, by analogy with other hydrazone complexes, could be investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. jocpr.comrsc.org The presence of a tunable metal center and a versatile ligand framework can provide a platform for the design of efficient and selective catalysts.

Biological Systems (In Vitro): A significant body of research has highlighted the promising biological activities of hydrazone-metal complexes, including antimicrobial, antifungal, and anticancer properties. frontiersin.orgmdpi.comsemanticscholar.orgresearchgate.net The biological activity of the organic ligand is often enhanced upon coordination to a metal ion. researchgate.netnih.gov This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which posit that chelation reduces the polarity of the metal ion, thereby increasing its lipophilicity and enabling it to more easily penetrate the lipid membranes of microorganisms. Once inside the cell, the metal complex can interfere with essential cellular processes, leading to cell death. The in vitro biological screening of the metal complexes of this compound against various bacterial and fungal strains could reveal their potential as novel antimicrobial agents. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-4-methylnicotinohydrazide, and how can purity be optimized during synthesis?

Methodological Answer:

The compound can be synthesized via condensation of 6-chloro-4-methylnicotinic acid hydrazide with appropriate carbonyl derivatives. A typical protocol involves:

- Reflux conditions : Use ethanol or methanol as solvents with catalytic acetic acid to drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Yield optimization : Control stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and reaction time (6–8 hours).

Basic: Which spectroscopic techniques are critical for characterizing 6-Chloro-4-methylnicohydrazide, and what key data should be prioritized?

Methodological Answer:

- NMR :

- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks; fragmentation patterns confirm hydrazide bond stability.

- IR : Stretching bands for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional selection : Use hybrid functionals like B3LYP (combines exact exchange and gradient corrections) for accurate thermochemical properties .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for electronic excitations.

- Key outputs :

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

Methodological Answer:

- Step 1 : Verify sample purity (HPLC, melting point).

- Step 2 : Re-examine computational models:

- Step 3 : Use 2D NMR (COSY, HSQC) to assign splitting patterns and confirm proton coupling .

Advanced: What experimental and computational strategies are used to evaluate the pharmacological activity of this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition (e.g., acetylcholinesterase): IC₅₀ determination via Ellman’s method.

- Cytotoxicity: MTT assay on cell lines (e.g., HeLa).

- Molecular docking :

Advanced: How can reaction conditions for derivative synthesis be optimized using design of experiments (DoE)?

Methodological Answer:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response surface methodology (RSM) :

- Example : A 3² factorial design for solvent (ethanol/DMF) and temperature (60–100°C) identifies ethanol at 80°C as optimal .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability studies :

- Prepare buffers (pH 1–12) and monitor degradation via HPLC at 254 nm.

- Half-life (t½) calculated using first-order kinetics.

- Findings :

- Stable at pH 4–7 (t½ > 24 hrs).

- Degrades rapidly in alkaline conditions (pH >10) due to hydrolysis of the hydrazide bond .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : Polymorphism, poor crystal growth due to flexible hydrazide moiety.

- Solutions :

- Vapor diffusion (ether into DCM solution).

- Add co-solvents (e.g., 5% DMSO) to enhance lattice energy.

- Single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) resolves hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.